Product packaging for Furo[3,2-c]pyridine-3-carbonitrile(Cat. No.:CAS No. 112372-19-7)

Furo[3,2-c]pyridine-3-carbonitrile

Cat. No.: B051105
CAS No.: 112372-19-7
M. Wt: 144.13 g/mol
InChI Key: SEMOUXYGJCRUIQ-UHFFFAOYSA-N
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Description

Furo[3,2-c]pyridine-3-carbonitrile is a high-value, fused bicyclic heteroaromatic compound that serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery. Its molecular architecture, incorporating a fused furan and pyridine ring system along with a synthetically versatile nitrile group, makes it a critical intermediate for the construction of diverse compound libraries. Researchers primarily utilize this scaffold in the design and synthesis of potential therapeutic agents, particularly targeting protein kinases and other adenosine triphosphate (ATP)-binding enzymes. The electron-withdrawing nitrile moiety at the 3-position can act as a key pharmacophore, influencing the molecule's binding affinity and metabolic stability. Its core structure is frequently explored in the development of inhibitors for oncology, inflammatory diseases, and central nervous system (CNS) disorders. This compound is an essential building block for lead optimization, enabling structure-activity relationship (SAR) studies through further functionalization of the core and the nitrile group. Supplied with high purity and characterized for research applications, this compound provides chemists and biologists with a robust starting point to accelerate innovation in early-stage pharmaceutical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4N2O B051105 Furo[3,2-c]pyridine-3-carbonitrile CAS No. 112372-19-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furo[3,2-c]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O/c9-3-6-5-11-8-1-2-10-4-7(6)8/h1-2,4-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMOUXYGJCRUIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1OC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60549940
Record name Furo[3,2-c]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60549940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112372-19-7
Record name Furo[3,2-c]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60549940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sophisticated Synthetic Methodologies for Furo 3,2 C Pyridine 3 Carbonitrile and Its Derivatives

Strategies for the Construction of the Furo[3,2-c]pyridine (B1313802) Core

The assembly of the bicyclic furo[3,2-c]pyridine system can be achieved through various synthetic strategies, primarily involving the formation of either the furan (B31954) or the pyridine (B92270) ring in the final ring-closing step. These methods offer access to a range of substituted derivatives, allowing for the fine-tuning of their chemical and physical properties.

Intramolecular Cyclization Approaches

Intramolecular cyclization represents a powerful and atom-economical approach for the synthesis of fused heterocyclic systems like furo[3,2-c]pyridines. These strategies often involve the formation of a key carbon-carbon or carbon-heteroatom bond from a single precursor molecule, leading to the desired bicyclic structure.

One of the fundamental approaches to the furo[3,2-c]pyridine core involves the cyclization of a suitably substituted furan or pyridine precursor. A notable method commences with the preparation of substituted furopropenoic acids from appropriate furan aldehydes under Doebner's conditions. These acids are then converted to their corresponding azides, which, upon heating in a high-boiling solvent such as Dowtherm, undergo cyclization to yield furopyridones. The final step in achieving the aromatic furo[3,2-c]pyridine system is the aromatization of these furopyridones, typically using a dehydrating agent like phosphorus oxychloride, which also introduces a chlorine atom at the 4-position. researchgate.net This chloro-substituted derivative serves as a versatile intermediate for further functionalization. For instance, the chlorine atom can be displaced by various nucleophiles to introduce a range of substituents at the 4-position. researchgate.net

Another relevant strategy, primarily leading to the hydrogenated furo[3,2-c]pyridine core, is the Pictet-Spengler reaction. beilstein-journals.orgnih.gov This reaction involves the condensation of a 2-(furan-2-yl)ethanamine with an aldehyde, followed by an acid-catalyzed cyclization. beilstein-journals.org While this method predominantly yields tetrahydrofuro[3,2-c]pyridines, subsequent dehydrogenation could potentially offer a route to the aromatic core, although this is not a commonly reported pathway. Similarly, the Bischler-Napieralski cyclocondensation of N-acyl-2-(furan-2-yl)ethylamines, followed by reduction, also furnishes the tetrahydrofuro[3,2-c]pyridine skeleton. beilstein-journals.orgnih.gov

Starting MaterialReagents and ConditionsIntermediateFinal ProductReference
Substituted furan-2-carbaldehyde1. Malonic acid, pyridine (Doebner cond.) 2. SOCl₂, NaN₃ 3. Heat (Dowtherm)Furo[3,2-c]pyridin-4-one4-Chloro-furo[3,2-c]pyridine researchgate.net
2-(Furan-2-yl)ethanamineAldehyde, acidIminium ionTetrahydrofuro[3,2-c]pyridine beilstein-journals.orgnih.gov

The transformation of one heterocyclic system into another through ring-opening and subsequent ring-closure reactions is a sophisticated strategy in organic synthesis. In the context of furo[3,2-c]pyridine synthesis, a hypothetical pathway could involve the ring opening of a furo[3,2-c]chromene derivative, followed by the incorporation of a nitrogen atom and subsequent cyclization. Furo[3,2-c]chromenes can be synthesized through multicomponent reactions, for instance, from 4-hydroxycoumarin, an aryl aldehyde, and malononitrile (B47326). nih.gov

While the direct conversion of a furo[3,2-c]chromene to a furo[3,2-c]pyridine is not extensively documented in the literature, related transformations have been reported for analogous heterocyclic systems. For example, the ring-opening of furo[2,3-d]pyrimidine-2,4-diones has been demonstrated, leading to the formation of complex fused tricyclic compounds. nih.gov A similar conceptual approach could be envisioned for furo[3,2-c]chromenes, where the pyran ring is opened and then re-closed with a nitrogen source, such as ammonia (B1221849) or a primary amine, to form the pyridine ring of the furo[3,2-c]pyridine system. This would represent a novel synthetic route, though it remains to be experimentally validated.

The Smiles rearrangement is a well-known intramolecular nucleophilic aromatic substitution reaction. While its application in the synthesis of furo[3,2-c]pyridines is not explicitly reported in the surveyed literature, its principles suggest a potential, yet unexplored, avenue. The classical Smiles rearrangement involves the migration of an aryl group from a heteroatom to a neighboring nucleophilic center.

In a hypothetical scenario, a suitably designed precursor, such as a 4-(2-hydroxyethoxy)-3-cyanopyridine derivative with an activating group on the pyridine ring, could potentially undergo a Smiles rearrangement. This would involve the nucleophilic attack of the hydroxyl group onto the pyridine ring, followed by the cleavage of the ether linkage, leading to a rearranged intermediate that could subsequently cyclize to form the furo[3,2-c]pyridine core. The application of the Smiles rearrangement has been documented in the synthesis of other fused pyridine systems, such as diazaphenothiazines from 3-amino-2,2'-dipyridyl sulfides, highlighting its utility in constructing complex heterocyclic architectures. nih.gov However, the specific conditions and substitution patterns required to facilitate such a rearrangement for the synthesis of furo[3,2-c]pyridines remain a subject for future investigation.

A highly efficient and elegant strategy for the construction of the furo[3,2-c]pyridine core involves a cascade process initiated by a Sonogashira coupling reaction. This method typically employs a 4-hydroxy-3-iodopyridine as the starting material. The Sonogashira coupling of this substrate with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, generates a 3-alkynyl-4-hydroxypyridine intermediate. This intermediate, under the reaction conditions, undergoes an immediate base-induced 5-endo-dig cyclization, where the pyridinolic oxygen attacks the alkyne, to form the furan ring and thus the furo[3,2-c]pyridine skeleton in a single pot. nih.gov

This cascade reaction offers several advantages, including high atom economy, mild reaction conditions, and the ability to introduce a variety of substituents at the 2-position of the furo[3,2-c]pyridine ring, depending on the alkyne used. The reaction is generally carried out in a solvent like DMF with an amine base such as diisopropylamine, which also serves to neutralize the hydrogen iodide formed during the reaction. nih.gov

Pyridine SubstrateAlkyne SubstrateCatalyst SystemProductYieldReference
4-Hydroxy-3-iodopyridinePropargyl ethersPd catalyst, CuI, DIPA2-Substituted furo[3,2-c]pyridinesGood nih.gov
4-Hydroxy-3-iodopyridineDialkynesPd catalyst, CuI, DIPABifuro[3,2-c]pyridine derivatives41-67% nih.gov

The cyclization of precursors containing a cyano group on the pyridine ring is a direct and effective method for the synthesis of cyanopyridine-fused heterocycles. For the synthesis of furo[3,2-c]pyridine-3-carbonitrile, a plausible approach involves the cyclization of a 4-alkoxy-3-cyanopyridine derivative. Although direct examples for the furo[3,2-c]pyridine system are not abundant in the literature, the underlying principle is well-established in heterocyclic chemistry.

A related strategy involves the intramolecular cyclization of alkynylheteroaromatic substrates bearing a tethered cyano group. In this approach, a substrate containing both an alkyne and a pendant nitrile can undergo a base-promoted cyclization, which can be viewed as a formal tetradehydro-Diels-Alder reaction, to form a fused pyridine ring. slu.se For instance, a 3-(prop-2-yn-1-yloxy)pyridine-4-carbonitrile could be envisioned as a precursor that, upon activation, could cyclize to form the this compound skeleton. The nitrile group plays a crucial role in the formation of the pyridine ring in this type of transformation.

Intermolecular Assembly Strategies

Intermolecular assembly strategies provide powerful and convergent pathways to complex heterocyclic structures from simpler, readily available starting materials. These methods often involve the sequential or simultaneous formation of multiple chemical bonds in a single operation, enhancing synthetic efficiency.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies wherein three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. The use of malononitrile is particularly prevalent in MCRs for the synthesis of various heterocycles due to its ability to act as a potent C-nucleophile and introduce a cyano group.

While a direct MCR for this compound is not extensively documented, analogous strategies for related fused systems highlight the potential of this approach. For instance, a one-pot synthesis of 2-cyano-furo[3,2-c]chromene derivatives has been successfully accomplished. nih.gov This reaction proceeds via the condensation of 4-hydroxycoumarin, various aryl aldehydes, and malononitrile, demonstrating the utility of malononitrile in constructing a cyano-substituted furan ring fused to another heterocycle. nih.gov The synthesis of furo[3′,4′:5,6]pyrido[2,3-d]pyrimidine derivatives through a three-component reaction of an aldehyde, 2,6-diaminopyrimidine-4(3H)-one, and tetronic acid further illustrates the power of MCRs in building complex fused systems in a single step, often in environmentally benign solvents like water. researchgate.net

Table 1: Example of a Multicomponent Reaction for a Furo-fused Heterocycle

Reactant 1 Reactant 2 Reactant 3 Product Class Reference
4-Hydroxycoumarin Aryl Aldehyde Malononitrile Furo[3,2-c]chromenes nih.gov

Transition metal catalysis, particularly using palladium, offers a robust and versatile tool for the construction of fused heterocyclic systems. These methods often involve a sequence of cross-coupling and cyclization reactions, allowing for precise control over the final structure.

A prominent strategy for synthesizing furopyridine cores involves a palladium-catalyzed Sonogashira coupling followed by a Wacker-type heteroannulation. nih.gov This sequence typically starts with a suitably functionalized pyridine derivative. Another powerful approach involves the palladium-catalyzed coupling of o-iodo-hydroxypyridines with terminal alkynes, which, upon subsequent electrophilic cyclization, yields the furo[2,3-b]pyridine (B1315467) scaffold. researchgate.net This methodology demonstrates the regioselective construction of the fused furan ring.

Furthermore, palladium-catalyzed three-component tethering reactions have been developed for synthesizing isomers like 1-alkoxy-1H-furo[3,4-c]pyridine-3-ones, showcasing the broad applicability of palladium catalysis in this field. koreascience.kr These reactions highlight the ability to assemble the core structure from multiple simple components in a single, metal-mediated process. The development of such catalytic cycles is a cornerstone of modern heterocyclic chemistry. thieme-connect.de

Table 2: Examples of Palladium-Catalyzed Furopyridine Synthesis

Reaction Type Key Reactants Catalyst System Product Core Reference
Sonogashira/Wacker Sequence Halopyridine, Alkyne Palladium Catalyst Furo[2,3-b]pyridine nih.gov
Coupling/Electrophilic Cyclization o-Iodo-hydroxypyridine, Alkyne Palladium Catalyst, I₂ Furo[2,3-b]pyridine researchgate.net

Employing molecular oxygen from the air as a terminal oxidant represents a green and sustainable approach in synthetic chemistry. Copper-catalyzed aerobic oxidative cyclizations have emerged as a powerful method for constructing nitrogen- and oxygen-containing heterocycles.

This strategy has been successfully applied to the synthesis of 3,3'-bipyrroles from homopropargylic amines and 2-amino- researchgate.netnih.govCurrent time information in Oskarshamn, SE.triazolo[1,5-a]pyridines from guanidylpyridines. nih.govfigshare.com In these transformations, a copper catalyst facilitates the tandem oxidative cyclization, where C-N or N-N bond formation is achieved using atmospheric oxygen as the ultimate oxidant. nih.govfigshare.com While a direct application to this compound is still an area for development, the principle of using a copper catalyst and air to drive the formation of complex heterocyclic systems from simple acyclic or monocyclic precursors is a key innovation. This approach avoids the use of stoichiometric, often toxic, chemical oxidants, improving the environmental footprint of the synthesis.

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. This strategy can be harnessed to perform annulation reactions for the construction of heterocyclic rings.

A representative example is the photoredox-catalyzed [3 + 2]-annulation reaction between pyridinium (B92312) 1,4-zwitterionic thiolates and alkenes to furnish dihydrothiophenes. nih.gov In such a process, a photocatalyst, upon absorbing visible light, initiates a single-electron transfer (SET) process, generating a radical intermediate from one of the substrates. This radical can then engage in a cascade of reactions, including addition to an alkene and subsequent cyclization, to form the final ring system. Although this specific example yields a sulfur-containing heterocycle, the underlying principle of radical-based annulation is broadly applicable. nih.gov The application of this cutting-edge technology to the synthesis of furo[3,2-c]pyridines could involve the light-induced reaction of a pyridine-based radical precursor with a suitable furan-forming synthon, representing a frontier in the field.

Synthesis via Nitrogen-Oxide Intermediates

The use of pyridine N-oxides as reactive intermediates is a classical yet powerful strategy for the functionalization of the pyridine ring and the construction of fused heterocyclic systems. The N-oxide group activates the pyridine ring for various transformations that are not feasible with the parent pyridine.

A key modern strategy for the synthesis of the furopyridine skeleton involves the intramolecular cyclization of substituted pyridine N-oxides. nih.govresearchgate.net The synthesis begins with the preparation of the pyridine N-oxide itself, which is typically achieved by oxidizing the corresponding pyridine with an oxidizing agent such as peracetic acid (a mixture of hydrogen peroxide and acetic acid) or meta-chloroperoxybenzoic acid (m-CPBA). orgsyn.orgyoutube.com

Once the N-oxide is formed, a suitably placed functional group at the C3 position of the pyridine ring can act as a nucleophile or be transformed into one. For instance, a C3-substituted pyridine N-oxide can undergo a transition-metal-free intramolecular nucleophilic attack to form the fused furan ring, yielding the furo[2,3-b]pyridine system in high yields under mild conditions. researchgate.net The N-oxide oxygen atom can activate a neighboring group, facilitating its participation in the cyclization process. This approach is highly versatile, allowing for the synthesis of a range of 2,3-substituted furopyridines. nih.govresearchgate.net Subsequent deoxygenation of the N-oxide, if necessary, can be accomplished using various reducing agents to yield the final furo[3,2-c]pyridine product. youtube.com

Table 3: Synthesis of Furopyridines via N-Oxide Intermediates

Starting Material Key Step Reagents Product Core Reference
C3-substituted Pyridine Oxidation, Intramolecular Cyclization m-CPBA or H₂O₂/AcOH, then base Furo[2,3-b]pyridine researchgate.net
Pyridine Oxidation 40% Peracetic Acid Pyridine-N-oxide orgsyn.org

Reissert-Henze Reaction for Introduction of the Carbonitrile Group

The Reissert-Henze reaction is a classic method for the C-2 functionalization of pyridine N-oxides. This reaction has been adapted for the synthesis of this compound. The process typically involves the reaction of a furo[3,2-c]pyridine N-oxide with an acylating agent, such as benzoyl chloride, and a cyanide source, like potassium cyanide, to yield the corresponding 1-carbonitrile derivative. researchgate.net

In a specific application, Current time information in Oskarshamn, SE.benzofuro[3,2-c]pyridine-2-oxide was treated with benzoyl chloride and potassium cyanide in a Reissert-Henze reaction to produce Current time information in Oskarshamn, SE.benzofuro[3,2-c]pyridine-1-carbonitrile. researchgate.net This demonstrates the utility of the Reissert-Henze reaction in introducing a carbonitrile group onto the fused heterocyclic system. The reaction proceeds through the formation of an N-acyloxy pyridinium salt, which is then attacked by the cyanide ion. nii.ac.jp

While the classical Reissert reaction is well-established for quinolines and isoquinolines, its application to pyridines can sometimes be less straightforward. wikipedia.orgchempedia.info However, the Reissert-Henze variation, which involves pyridine N-oxides, provides a viable route for the cyanation of the pyridine ring within the furo[3,2-c]pyridine scaffold.

The general mechanism involves the formation of a Reissert compound, an N-acyldihydroquinoline-2-carbonitrile, which can then be hydrolyzed. wikipedia.org In the context of furo[3,2-c]pyridines, the reaction introduces the carbonitrile group directly. The reaction conditions, such as the choice of solvent and temperature, can influence the yield and purity of the final product. Non-polar solvents are often preferred to minimize side reactions. nii.ac.jp

Table 1: Reissert-Henze Reaction for Furo[3,2-c]pyridine Derivatives

Starting MaterialReagentsProductReference
Current time information in Oskarshamn, SE.Benzofuro[3,2-c]pyridine-2-oxideBenzoyl chloride, Potassium cyanide Current time information in Oskarshamn, SE.Benzofuro[3,2-c]pyridine-1-carbonitrile researchgate.net

Scalability and Efficiency in Furo[3,2-c]pyridine Scaffold Synthesis

One notable strategy involves a one-pot Sonogashira coupling followed by a heteroannulation sequence. researchgate.net This approach has been utilized for the efficient synthesis of furo[3,2-b]pyridine (B1253681) derivatives and demonstrates the potential for streamlined access to related furo[3,2-c]pyridine systems. nih.govsigmaaldrich.com Another efficient method is a cascade process involving Sonogashira reactions of 4-hydroxy-3-iodopyridine with terminal alkynes, followed by a 5-endo-dig cyclization to form the furan ring. clockss.org

Table 2: Comparison of Synthetic Routes for Furopyridine Scaffolds

Synthetic StrategyKey FeaturesScalePurificationReference
Sonogashira coupling/HeteroannulationOne-pot sequenceLab-scaleNot specified researchgate.net
Cascade Sonogashira/5-endo-dig CyclizationEfficient cascade processLab-scaleNot specified clockss.org
4-Step SynthesisHigh yielding, one purificationMulti-gramSingle column chromatography nih.gov
Pictet-Spengler ReactionSemi-one-pot methodLab-scaleNot specified beilstein-journals.orgnih.gov

Regioselectivity and Stereocontrol in this compound Synthesis

Achieving regioselectivity and stereocontrol is a significant challenge in the synthesis of complex heterocyclic molecules like this compound. The substitution pattern on the starting materials and the choice of catalysts and reaction conditions are critical factors in determining the outcome.

In the synthesis of substituted furopyridines, regioselective lithiation has been employed to introduce substituents at specific positions. researchgate.net This allows for the controlled functionalization of the furo[3,2-b]pyridine scaffold, a strategy that could be adapted for the C-3 functionalization of furo[3,2-c]pyridines.

For hydrogenated furo[3,2-c]pyridines, the Pictet-Spengler reaction offers a route to 4-substituted derivatives. beilstein-journals.org The stereochemical outcome of such reactions can often be influenced by the choice of acid catalyst and the nature of the substituents on the reacting partners. Asymmetric synthesis of related furo[3,4-c]pyridine (B3350340) derivatives has been achieved through a deprotection/cyclodehydration of a non-racemic precursor, highlighting the potential for enantioselective synthesis in this compound class. google.com

The addition of nucleophiles to the pyridine ring, a key step in many synthetic routes, must be carefully controlled to ensure the desired regiochemistry. For instance, in the Reissert-Henze reaction, the attack of the cyanide nucleophile occurs selectively at the C-2 position of the pyridine N-oxide. nii.ac.jp

Furthermore, in the synthesis of related pyrrolo[3,2-c]pyridines, microwave-assisted Suzuki couplings have been used to introduce aryl groups at specific positions with good yields, demonstrating a modern approach to regioselective C-C bond formation. nih.gov The development of catalytic enantioselective methods, such as the rhodium-catalyzed asymmetric reductive Heck reaction for the synthesis of 3-substituted tetrahydropyridines, provides a powerful tool for establishing stereocenters with high enantioselectivity. organic-chemistry.org While not directly applied to this compound, these advanced catalytic methods represent the forefront of stereocontrolled synthesis and could be adapted for this target molecule.

Table 3: Methods for Regio- and Stereocontrol in Furopyridine Synthesis

MethodApplicationControl AchievedKey FactorsReference
Regioselective LithiationFunctionalization of furo[3,2-b]pyridineRegioselectivityDirecting groups, temperature researchgate.net
Asymmetric Deprotection/CyclodehydrationSynthesis of non-racemic furo[3,4-c]pyridinesStereocontrolChiral precursor, strong acid google.com
Rh-catalyzed Asymmetric Reductive Heck ReactionSynthesis of 3-substituted tetrahydropyridinesEnantioselectivityChiral phosphine (B1218219) ligands organic-chemistry.org
Microwave-assisted Suzuki CouplingSynthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridinesRegioselectivityPalladium catalyst, base nih.gov

Elucidating Chemical Reactivity and Mechanistic Pathways of Furo 3,2 C Pyridine 3 Carbonitrile

Nucleophilic Reaction Profiles

The electron-withdrawing nature of both the pyridine (B92270) nitrogen and the 3-carbonitrile group renders the furo[3,2-c]pyridine (B1313802) ring system susceptible to nucleophilic attack. This reactivity is particularly pronounced at positions susceptible to either direct addition or substitution, depending on the reaction conditions and the nature of the nucleophile.

The reaction of furo[3,2-c]pyridine systems with nitrogen-based nucleophiles is a key method for the synthesis of functionalized derivatives. Studies on related chloro-substituted furo[3,2-c]pyridines have shown that the chlorine atom can be readily displaced by secondary amines such as piperidine (B6355638), morpholine, and pyrrolidine (B122466) to yield 4-amino-substituted furo[3,2-c]pyridines. researchgate.netresearchgate.net This suggests that furo[3,2-c]pyridine-3-carbonitrile, if appropriately activated, could undergo similar nucleophilic aromatic substitution reactions.

In a broader context of fused furan (B31954) systems, the interaction of 2H-furo[3,2-b]pyran-2-ones with various nitrogen nucleophiles has been investigated. nih.govnih.gov The course of these reactions is highly dependent on the type of nitrogen-containing reagent. For instance, aliphatic amines lead to condensation products, while dinucleophiles can induce recyclization through the opening of the furan ring. nih.govnih.gov While not directly involving this compound, these studies provide insight into the potential reactivity of the furan ring within the fused system towards nitrogen nucleophiles, which could proceed via initial attack at the furan ring followed by rearrangement.

Reactant System Nucleophile Product Type Reference
Chloro-substituted furo[3,2-c]pyridinesSecondary amines (piperidine, morpholine, pyrrolidine)4-Amino-substituted furo[3,2-c]pyridines researchgate.netresearchgate.net
2H-Furo[3,2-b]pyran-2-onesAliphatic aminesExocyclic enamine-containing diones nih.govnih.gov
2H-Furo[3,2-b]pyran-2-onesDinucleophiles (e.g., hydrazines)Recyclized pyrazolones nih.govnih.gov

This table summarizes the types of products formed from the reaction of related furo-pyridine systems with nitrogen-based nucleophiles.

Information regarding the direct reaction of this compound with carbon-based nucleophiles is limited in the provided search results. However, the general reactivity of pyridine rings suggests that they are susceptible to attack by strong carbon nucleophiles. uomustansiriyah.edu.iq The presence of the electron-withdrawing nitrile group would further activate the ring towards such additions.

Electrophilic Reaction Tendencies

The pyridine ring is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the nitrogen atom, which withdraws electron density from the ring. uomustansiriyah.edu.iq When such reactions do occur, they typically happen at the C-3 position, as this leads to a more stable cationic intermediate where the positive charge is not placed on the electron-deficient nitrogen. uomustansiriyah.edu.iqquora.com In the case of this compound, the 3-position is already substituted. Electrophilic attack on the pyridine ring portion would likely be disfavored. The furan ring, being electron-rich, is generally more susceptible to electrophilic attack than the pyridine ring. Therefore, it is plausible that electrophilic substitution would preferentially occur on the furan ring of the furo[3,2-c]pyridine system.

Redox Chemistry of the this compound System

The redox chemistry of the furo[3,2-c]pyridine system can be inferred from related structures. For instance, chloro-derivatives of Current time information in Oskarshamn, SE.benzofuro[3,2-c]pyridine can be reduced with zinc and acetic acid. researchgate.net Furthermore, the nitrogen atom in the pyridine ring can be oxidized. The reaction of Current time information in Oskarshamn, SE.benzofuro[3,2-c]pyridine with 3-chloroperoxybenzoic acid leads to the formation of the corresponding N-oxide. researchgate.net This N-oxide can then undergo further reactions, such as the Reissert-Henze reaction, where treatment with benzoyl chloride and potassium cyanide yields a carbonitrile at the 1-position. researchgate.net This indicates that the pyridine nitrogen in the furo[3,2-c]pyridine ring is available for oxidation, which in turn can facilitate further functionalization.

Investigating Catalyzed Transformations

Catalyzed reactions are crucial for the synthesis and functionalization of heterocyclic compounds. While specific catalyzed transformations of this compound were not detailed in the search results, related systems heavily rely on transition-metal catalysis. For example, the synthesis of furo[2,3-c]pyridazines has been achieved through a tandem Sonogashira coupling-cycloisomerization reaction. nih.gov Similarly, palladium-catalyzed cross-coupling reactions are employed for the functionalization of furo[2,3-b]pyridines. nih.gov The Pictet-Spengler reaction, an acid-catalyzed cyclization, is used to synthesize tetrahydrofuro[3,2-c]pyridines. beilstein-journals.org These examples highlight the importance of catalysis in manipulating furo-pyridine scaffolds and suggest that catalyzed cross-coupling reactions could be a viable strategy for modifying this compound, potentially at other positions on the ring system.

Reaction Type Catalyst/Conditions Scaffold Reference
Sonogashira coupling-cycloisomerizationTransition-metal catalystFuro[2,3-c]pyridazine nih.gov
Cross-couplingPalladium catalystFuro[2,3-b]pyridine (B1315467) nih.gov
Pictet-Spengler ReactionAcid-catalyzedTetrahydrofuro[3,2-c]pyridine beilstein-journals.org

This table presents examples of catalyzed transformations used in the synthesis and functionalization of related furo-pyridine systems.

Comprehensive Mechanistic Investigations of Reaction Pathways

The mechanisms of reactions involving furo[3,2-c]pyridine systems are often complex and can involve multiple steps. The synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines via the Pictet-Spengler reaction proceeds through the condensation of a furan-based amine with an aldehyde to form an imine. beilstein-journals.org This is followed by acid-catalyzed generation of an iminium cation, which then undergoes cyclization. beilstein-journals.org

In the context of nucleophilic substitution on chloro-substituted furo[3,2-c]pyridines, the reaction with secondary amines likely proceeds through a standard nucleophilic aromatic substitution (SNAr) mechanism. researchgate.netresearchgate.net

The formation of Current time information in Oskarshamn, SE.benzofuro[3,2-c]pyridine-1(2H)-one involves the thermal cyclization of a corresponding azide (B81097) in diphenyl ether. researchgate.net This is followed by aromatization using phosphorus oxychloride to yield the chloro derivative. researchgate.net The subsequent reduction to the parent Current time information in Oskarshamn, SE.benzofuro[3,2-c]pyridine is achieved with zinc in acetic acid. researchgate.net The Reissert-Henze reaction on the N-oxide derivative involves nucleophilic attack of cyanide on the carbon adjacent to the nitrogen, facilitated by the activation of the N-oxide by benzoyl chloride. researchgate.net

Detailed Analysis of Cyclization Mechanisms

The formation of the furo[3,2-c]pyridine ring system can be achieved through various synthetic strategies. While specific studies on this compound are limited, the cyclization mechanisms for related derivatives provide significant insight into potential synthetic routes.

One prominent method for the synthesis of the saturated tetrahydrofuro[3,2-c]pyridine core is the Pictet-Spengler reaction . This reaction typically involves the condensation of a 2-(furan-2-yl)ethanamine derivative with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. beilstein-journals.orgrsc.org The mechanism proceeds through the formation of a Schiff base, which then protonates to form an iminium ion. The electron-rich furan ring subsequently attacks the electrophilic iminium carbon, leading to the formation of the fused piperidine ring.

Another approach involves the cyclization of donor-acceptor cyclopropanes . In this method, a cyclopropane (B1198618) bearing both a donor and an acceptor group can undergo a cascade reaction to form 2,3-dihydrofuro[3,2-c]pyridin-4(5H)-ones. colab.ws The reaction is initiated by the attack of an amine on the acceptor group, followed by an intramolecular Michael addition and subsequent ring-opening of the cyclopropane, which leads to the formation of the fused furan and pyridine rings in a single cascade.

For the isomeric furo[2,3-b]pyridines, a common strategy involves the intramolecular nucleophilic aromatic substitution (SNAr) . A typical precursor would be a 2-chloronicotinic acid derivative which, upon reaction with an alcohol like ethyl 2-hydroxyacetate, undergoes an SNAr reaction followed by an intramolecular cyclization to yield the furo[2,3-b]pyridine core. nih.gov This strategy highlights the utility of appropriately substituted pyridine precursors for the annulation of the furan ring.

The table below summarizes key aspects of these cyclization reactions for related furo[3,2-c]pyridine systems.

Cyclization Method Key Precursors Reaction Type Key Intermediates Reference
Pictet-Spengler Reaction2-(Furan-2-yl)ethanamine derivatives, Aldehydes/KetonesCondensation, Intramolecular CyclizationSchiff base, Iminium ion beilstein-journals.orgrsc.org
Donor-Acceptor Cyclopropane CyclizationDonor-acceptor cyclopropanes, AminesCascade ReactionIminium intermediate colab.ws
Intramolecular SNAr2-Chloronicotinic acid derivatives, AlcoholsNucleophilic Aromatic Substitution, CyclizationPutative intermediate from SNAr nih.gov

Studies on Ring-Opening and Re-Cyclization Processes

The stability of the furo[3,2-c]pyridine ring system has been investigated, and under certain conditions, ring-opening and subsequent re-cyclization can occur. These processes are of interest for understanding the compound's stability and for the potential to introduce further functionalization.

A notable example is the acid-catalyzed reversible ring-opening of tetrahydrofuro[3,2-c]pyridine derivatives. Treatment of these compounds with a strong acid, such as hydrochloric acid in 1,4-dioxane, can lead to the cleavage of the furan ring, forming a 1,4-diketone intermediate. beilstein-journals.org This transformation is reversible, and the 1,4-diketone can undergo a Paal-Knorr cyclization to regenerate the tetrahydrofuro[3,2-c]pyridine starting material upon purification or changes in reaction conditions. beilstein-journals.org

Furthermore, the concept of furan ring-opening followed by pyridine ring closure has been explored as a synthetic strategy for related nitrogen-containing heterocycles. researchgate.netsciencegate.app These reactions often proceed under specific catalytic conditions and demonstrate the lability of the furan ring, which can be exploited for skeletal rearrangements and the synthesis of diverse heterocyclic frameworks.

In the broader context of fused azaarenes, ring-opening fluorination has been reported for bicyclic systems like pyrazolopyridines. nih.govrsc.org This type of reaction involves an initial electrophilic attack by a fluorine source on the aromatic ring, which is followed by a ring-opening event. While not directly reported for furo[3,2-c]pyridines, it illustrates a potential pathway for the transformation of the heterocyclic core.

The following table details the conditions and outcomes of ring-opening and re-cyclization reactions for related furopyridine systems.

Process Substrate Reagents/Conditions Intermediate/Product Reference
Acid-Catalyzed Ring-OpeningTetrahydrofuro[3,2-c]pyridineHCl in 1,4-dioxane1,4-Diketone beilstein-journals.org
Paal-Knorr Re-Cyclization1,4-DiketoneColumn chromatography, RecrystallizationTetrahydrofuro[3,2-c]pyridine beilstein-journals.org
Ring-Opening FluorinationBicyclic Azaarenes (e.g., Pyrazolopyridines)Electrophilic fluorinating agentsRing-opened fluorinated products nih.govrsc.org

Advanced Derivatization and Functionalization Strategies for Furo 3,2 C Pyridine 3 Carbonitrile

Chemical Transformations of the Carbonitrile Group

The carbonitrile group is a valuable functional handle, serving as a precursor to several other important chemical moieties. Its transformations are key to modifying the electronic and steric properties of the molecule.

The hydrolysis of the nitrile group presents a direct route to the corresponding carboxamides and carboxylic acids, which are common pharmacophores and synthetic intermediates. This transformation can be achieved under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: Treatment of a nitrile with a strong aqueous acid, such as sulfuric acid or hydrochloric acid, and heat initially yields a carboxamide. youtube.com The mechanism involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water. Further heating under these conditions will continue the hydrolysis of the intermediate amide to the corresponding carboxylic acid. youtube.com

Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile in an aqueous solution containing a strong base, like sodium hydroxide (B78521), will also effect hydrolysis. The reaction proceeds via nucleophilic attack of a hydroxide ion on the nitrile carbon. The resulting imidate is then converted to the amide, which is subsequently hydrolyzed to the carboxylate salt. Acidic workup is required to furnish the final carboxylic acid.

While specific studies on furo[3,2-c]pyridine-3-carbonitrile are not extensively detailed in the cited literature, the general principles of nitrile hydrolysis are well-established and broadly applicable to this heterocyclic system. youtube.comorganic-chemistry.org The choice between acidic or basic conditions may depend on the stability of the furo[3,2-c]pyridine (B1313802) core and any other substituents present on the molecule. For instance, related furo[2,3-b]pyridine (B1315467) systems have undergone hydrolysis of ester groups, indicating the core's stability under certain hydrolytic conditions. nih.gov

Table 1: General Conditions for Nitrile Hydrolysis

Transformation Reagents & Conditions Product
Nitrile to Carboxamide H₂SO₄ (conc.), H₂O, moderate heat Furo[3,2-c]pyridine-3-carboxamide
Nitrile to Carboxylic Acid H₂SO₄/HCl (aq.), heat Furo[3,2-c]pyridine-3-carboxylic acid

Beyond hydrolysis, the carbonitrile group is a versatile precursor for other nitrogen-containing functional groups.

Reduction to Amines: The reduction of the nitrile group provides a direct route to primary amines. A common method for this transformation is catalytic hydrogenation using catalysts such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reducing agents like Lithium Aluminum Hydride (LiAlH₄) in an ethereal solvent can be employed to yield the corresponding aminomethyl derivative, 2-(aminomethyl)furo[3,2-c]pyridine. On the related furo[2,3-b]pyridine scaffold, nitrile groups have been successfully reduced to the corresponding amine, showcasing the feasibility of this reaction on the furopyridine core.

Conversion to Tetrazoles: The [2+3] cycloaddition reaction between the nitrile group and an azide (B81097), typically sodium azide, offers a pathway to 5-substituted tetrazoles. This reaction is often catalyzed by a Lewis acid, such as zinc chloride, or promoted by ammonium (B1175870) chloride. The resulting tetrazole ring is considered a bioisostere of a carboxylic acid, making this a valuable transformation in medicinal chemistry programs.

Functionalization at the Pyridine (B92270) Moiety

The pyridine ring within the furo[3,2-c]pyridine system is electron-deficient, which dictates its reactivity, particularly towards nucleophilic attack and C-H functionalization. rsc.org

Direct C-H functionalization is a powerful, atom-economical strategy for modifying heterocyclic cores without the need for pre-installed leaving groups. beilstein-journals.org The reactivity of the C-H bonds on the pyridine ring is influenced by the nitrogen atom.

Reactivity Profile : The furan (B31954) ring is considered electron-rich, making its C-H bonds susceptible to electrophilic substitution. d-nb.info Conversely, the pyridine ring is electron-deficient, predisposing it to nucleophilic attack or metal-catalyzed C-H activation. The positions ortho and para to the ring nitrogen (C-4 and C-6 in the furo[3,2-c]pyridine system) are the most activated towards such transformations.

Potential Reactions : While specific examples on the this compound scaffold are limited, established methods for pyridine functionalization can be extrapolated. Transition-metal catalysis, particularly with palladium, rhodium, or iridium, can facilitate C-H amination, borylation, arylation, and alkylation, offering a direct route to introduce a wide range of substituents onto the pyridine ring. beilstein-journals.org

Nucleophilic aromatic substitution (SNAr) is a classic method for functionalizing electron-poor aromatic rings that bear a suitable leaving group. nih.gov

Mechanism and Regioselectivity : In the pyridine ring, the positions ortho and para to the nitrogen atom (C-2, C-4, C-6) are electronically activated for SNAr. stackexchange.comlibretexts.org The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org For the furo[3,2-c]pyridine system, this activation occurs at the C-4 and C-6 positions.

Application : Research has demonstrated the successful substitution of a chlorine atom at the C-4 position of the furo[3,2-c]pyridine core. researchgate.net Treatment of 4-chloro-furo[3,2-c]pyridine derivatives with various nucleophiles such as alkoxides (sodium ethoxide, propoxide) and cyclic secondary amines (morpholine, piperidine) resulted in the corresponding 4-alkoxy and 4-amino substituted products in good yields. researchgate.net This highlights the utility of SNAr for introducing diversity at the C-4 position.

Table 2: Nucleophilic Aromatic Substitution on 4-Chloro-furo[3,2-c]pyridines

Nucleophile Product
Sodium Ethoxide 4-Ethoxy-furo[3,2-c]pyridine derivative
Sodium Propoxide 4-Propoxy-furo[3,2-c]pyridine derivative
Morpholine 4-(Morpholin-4-yl)-furo[3,2-c]pyridine derivative
Piperidine (B6355638) 4-(Piperidin-1-yl)-furo[3,2-c]pyridine derivative

Adapted from Búdová, M., et al. (2006). researchgate.net

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, a halogen or triflate leaving group is typically required on the furo[3,2-c]pyridine core.

Suzuki Coupling : This reaction couples an organoboron reagent with an aryl halide or triflate. It is a robust method for introducing aryl or vinyl substituents.

Sonogashira Coupling : This involves the coupling of a terminal alkyne with an aryl halide or triflate, providing access to alkynyl-substituted furopyridines.

Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond between an aryl halide/triflate and an amine, serving as a powerful alternative to SNAr for amination.

Studies on the related furo[2,3-b]pyridine isomer have shown successful and chemoselective palladium-mediated coupling reactions at halogenated positions. nih.gov For instance, 5-chloro-furo[2,3-b]pyridine derivatives have been effectively coupled with boronic acids, demonstrating the applicability of these powerful synthetic methods to the furopyridine scaffold. nih.gov These precedents strongly suggest that halo-substituted furo[3,2-c]pyridines would be excellent substrates for a variety of cross-coupling reactions, enabling the synthesis of a vast library of analogues.

Functionalization at the Furan Moiety

The furan ring in this compound is an electron-rich π-system, making it susceptible to electrophilic substitution reactions. This reactivity allows for the introduction of various functional groups, enabling the synthesis of a diverse range of derivatives.

One of the most common and versatile methods for functionalizing electron-rich heterocycles is the Vilsmeier-Haack reaction . jk-sci.comchemistrysteps.comwikipedia.org This reaction introduces a formyl group (-CHO) onto the furan ring, typically at the C-2 position, which is the most electron-rich and sterically accessible site. The Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), acts as the electrophile. jk-sci.comchemistrysteps.com The resulting 2-formyl-furo[3,2-c]pyridine-3-carbonitrile is a valuable intermediate that can be further elaborated through various transformations, including oxidation to a carboxylic acid, reduction to an alcohol, or conversion to other functional groups.

Halogenation is another key strategy for functionalizing the furan moiety. quimicaorganica.org Due to the high reactivity of the furan ring, direct halogenation with elemental halogens can lead to polysubstitution and decomposition. quimicaorganica.org Therefore, milder halogenating agents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are often employed to achieve controlled monohalogenation, predominantly at the C-2 position. The introduction of a halogen atom provides a handle for subsequent cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of a wide array of substituents.

Synthesis of Polycyclic and Bridged Furo[3,2-c]pyridine Derivatives

The construction of polycyclic and bridged systems based on the this compound core leads to conformationally constrained molecules with potentially unique biological activities and material properties.

One approach to building polycyclic structures is through annulation reactions , where a new ring is fused to the existing furo[3,2-c]pyridine framework. For instance, the Pictet-Spengler reaction can be utilized to synthesize tetrahydrofuro[3,2-c]pyridines, which can then be aromatized to form more complex fused systems. beilstein-journals.orgnih.gov This reaction typically involves the condensation of an amine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. Starting with a suitably functionalized this compound, this method can be adapted to create novel polycyclic architectures.

Cycloaddition reactions , particularly the Diels-Alder reaction, offer a powerful tool for the synthesis of bridged and polycyclic compounds. nih.gov While the furan ring can act as a diene in [4+2] cycloadditions, its aromatic character can render it less reactive than non-aromatic dienes. However, the reaction can be facilitated by using reactive dienophiles and appropriate reaction conditions. The resulting cycloadducts can then undergo further transformations to yield complex bridged structures. For example, a rhodium(II)-catalyzed cyclization/Diels-Alder cycloaddition sequence has been used to synthesize furo[3,4-c]furans, which then react with dienophiles to form anisole (B1667542) derivatives. nih.gov A similar strategy could potentially be applied to this compound to generate novel bridged systems.

Palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of bi- and polycyclic systems. clockss.org For instance, a dihalogenated furo[3,2-c]pyridine derivative can undergo sequential cross-coupling reactions with different organometallic reagents to build up complex polycyclic structures.

Rigorous Spectroscopic Characterization of Furo 3,2 C Pyridine 3 Carbonitrile Analogues

Nuclear Magnetic Resonance (NMR) Spectrometry

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing granular insight into the chemical environment of individual protons and carbon atoms.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information regarding the number and types of protons and carbons in a molecule. For furo[3,2-c]pyridine (B1313802) systems, the aromatic protons typically resonate in the downfield region of the ¹H NMR spectrum, generally between δ 7.2 and 8.5 ppm. The specific chemical shifts are influenced by the electronic effects of substituents on the fused ring system.

In ¹³C NMR spectra, the carbon atoms of the heterocyclic rings exhibit characteristic chemical shifts that are sensitive to their local electronic environment. For instance, in substituted 2H-azirines, a related small heterocyclic system, the C-2 carbon appears at δ 19.0-45.0 ppm, while the C-3 carbon resonates significantly downfield at δ 160.0-170.0 ppm. ipb.pt The carbon of the nitrile group (C≡N) in related heterocyclic compounds, such as pyrimidines, is typically observed around δ 113.81 ppm. nih.gov The interpretation of these shifts, often aided by computational methods like Gauge-Independent Atomic Orbital (GIAO) calculations, allows for the precise assignment of each carbon atom within the furo[3,2-c]pyridine core and its substituents. scielo.org.za

Table 1: Representative NMR Data for Furo[3,2-c]pyridine Analogues

Nucleus Chemical Shift Range (ppm) Typical Assignment
¹H 7.2 - 8.5 Aromatic protons on the furo[3,2-c]pyridine core
¹³C 113 - 114 Nitrile carbon (-C≡N) nih.gov
¹³C 19 - 170 Carbons of the heterocyclic rings ipb.pt

Note: Specific chemical shifts will vary depending on the substitution pattern and the solvent used.

To unambiguously assign the proton and carbon signals and to map out the connectivity of the molecular framework, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.comsdsu.eduscribd.com It is instrumental in tracing the proton-proton networks within the individual rings of the furo[3,2-c]pyridine system.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments establish correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). ipb.ptyoutube.comsdsu.edu This is a powerful tool for assigning carbon resonances based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation) : This long-range heteronuclear correlation technique reveals couplings between protons and carbons over two to three bonds (and sometimes four). ipb.ptyoutube.comsdsu.edu HMBC is particularly crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule, confirming the fusion of the furan (B31954) and pyridine (B92270) rings and the position of the carbonitrile substituent.

Through the combined interpretation of these 2D NMR spectra, a complete and unambiguous structural assignment of Furo[3,2-c]pyridine-3-carbonitrile analogues can be achieved.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups. For this compound analogues, the FT-IR spectrum offers key diagnostic peaks. A sharp and intense absorption band corresponding to the nitrile (C≡N) stretching vibration is expected in the region of 2230 cm⁻¹. The stretching vibrations of the C-O bond within the furan ring typically appear around 1260 cm⁻¹. Furthermore, the spectrum will display a complex pattern of bands corresponding to the C=C and C=N stretching vibrations within the aromatic rings, as well as C-H bending vibrations. In related pyridine-containing compounds, bands related to C-N stretching have been observed around 1198 cm⁻¹. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound Analogues

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Nitrile (-C≡N) Stretching ~2230
Furan C-O Stretching ~1260
Pyridine C-N Stretching ~1198 researchgate.net

Note: The exact positions of the absorption bands can be influenced by the molecular structure and intermolecular interactions.

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular mass of a compound with a high degree of accuracy, typically to within 0.001 atomic mass units. researchgate.net This precision allows for the unambiguous determination of the elemental composition of this compound and its analogues. researchgate.net By comparing the experimentally measured mass to the calculated mass for a proposed molecular formula, the identity of the compound can be confidently confirmed. HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, can also provide information on the fragmentation patterns of the molecule, which can further aid in structural elucidation. nih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound analogues is expected to show characteristic absorption bands arising from π → π* and n → π* transitions within the conjugated aromatic system. researchgate.net In similar furopyridine derivatives, absorption bands have been observed in the range of 250 to 390 nm. researchgate.net The position and intensity of these absorption maxima are sensitive to the nature and position of substituents on the heterocyclic framework, as well as the polarity of the solvent. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to aid in the interpretation of the experimental spectra and to understand the nature of the electronic transitions. scielo.org.za

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2H-azirine
Pyrimidine (B1678525)
Pyridine

Photophysical Properties Assessment, including Fluorescence and Luminescence

The photophysical characteristics of furo[3,2-c]pyridine derivatives have been a subject of scientific inquiry, particularly concerning their absorption and emission properties. Research into this class of compounds has revealed insights into their behavior in different chemical environments and the influence of various substituents on their fluorescent and luminescent capabilities.

Detailed studies have been conducted on a series of furo[3,2-c]pyridine derivatives, providing valuable data on their spectroscopic performance. clockss.org The investigation into their UV/Vis absorption and fluorescence spectra has been particularly revealing. For instance, the absorption and emission properties of several simple and more complex furo[3,2-c]pyridine analogues have been systematically measured in dichloromethane (B109758) (CH₂Cl₂). clockss.org

The core furo[3,2-c]pyridine structure, when substituted with different groups, exhibits a range of photophysical behaviors. The absorption maxima (λₐₑₛ) and emission maxima (λₑₘ) are key parameters in characterizing these compounds. For example, simple derivatives show absorption in the ultraviolet region, with emission profiles extending into the visible spectrum. clockss.org

Below are interactive data tables summarizing the photophysical properties of selected furo[3,2-c]pyridine analogues.

Table 1: Photophysical Data for Monovalent Furo[3,2-c]pyridine Analogues in CH₂Cl₂ clockss.org

CompoundSubstituent (R)Absorption Max (λₐₑₛ) [nm]Emission Max (λₑₘ) [nm]Stokes Shift [nm]
7 -CH₂O(CH₂)₂OCH₃29033848
8 -CH₂OSi(CH₃)₂C(CH₃)₃29033747
9 -CH₂OPh29033848

Table 2: Photophysical Data for Multivalent Furo[3,2-c]pyridine Analogues in CH₂Cl₂ clockss.org

CompoundLinkerAbsorption Max (λₐₑₛ) [nm]Emission Max (λₑₘ) [nm]Stokes Shift [nm]
15 1,4-Phenylene31135140
16 -(CH₂)₅-29033848
17 -(CH₂)₂O(CH₂)₂O(CH₂)₂-29033848
18 1,3,5-Benzenetriyl29033848

The Stokes shift, which is the difference between the absorption and emission maxima, provides insight into the energy loss between absorption and emission. For the compounds listed, the Stokes shifts are notable and indicate a degree of structural relaxation in the excited state. clockss.org The fully conjugated bifuro[3,2-c]pyridine derivative 15 exhibits a bathochromic (red) shift in both its absorption and emission maxima compared to the other analogues, a direct consequence of its extended π-conjugation system. clockss.org In contrast, the flexible linkers in compounds 16 , 17 , and 18 result in photophysical properties that are very similar to the monovalent analogues. clockss.org

Advanced Computational Chemistry and Quantum Mechanical Studies on Furo 3,2 C Pyridine 3 Carbonitrile

Density Functional Theory (DFT) Based Investigations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying heterocyclic compounds. It offers a balance between accuracy and computational cost, making it ideal for investigating the properties of Furo[3,2-c]pyridine-3-carbonitrile.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometrical optimization, a process that finds the minimum energy conformation on the potential energy surface. For this compound, which has a rigid fused-ring system, the analysis focuses on the planarity of the molecule and the precise bond lengths and angles.

Theoretical calculations, typically using the B3LYP functional with a basis set such as 6-311++G(d,p), are employed to optimize the molecular geometry. nih.gov Studies on related furo[3,2-g]chromene systems have shown that DFT can accurately predict geometries that are in good agreement with experimental data from X-ray crystallography. nih.gov For this compound, the optimized structure is expected to be largely planar due to the aromaticity of the fused furan (B31954) and pyridine (B92270) rings. The nitrile group's linearity is also a key feature.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: This data is illustrative, based on typical values for similar heterocyclic systems calculated with DFT methods.

Parameter Bond/Angle Predicted Value
Bond Lengths (Å) C-C (pyridine) 1.39 - 1.41
C-N (pyridine) 1.33 - 1.35
C-O (furan) 1.36 - 1.38
C=C (furan) 1.35
C-C (fusion) 1.42
C-CN 1.44
C≡N 1.16
**Bond Angles (°) ** C-N-C (pyridine) ~117
C-O-C (furan) ~106

DFT calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental spectra for validation.

IR Spectroscopy: Vibrational frequencies are calculated from the second derivatives of the energy with respect to atomic displacements. These theoretical frequencies help in the assignment of experimental FT-IR bands. For instance, the characteristic C≡N stretching vibration of the nitrile group in this compound is expected to appear in the 2220-2240 cm⁻¹ region. DFT calculations on analogous molecules have shown excellent agreement with experimental FT-IR spectra after applying a scaling factor. scielo.org.za

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical predictions are invaluable for assigning signals in experimental NMR spectra, especially for complex molecules. For this compound, calculations would predict the chemical shifts for the aromatic protons and carbons, with the carbon of the nitrile group appearing significantly downfield. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands in UV-Vis spectra. nih.gov The calculations provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, typically π → π* and n → π* for aromatic heterocycles. researchgate.net Studies on similar furopyridine derivatives show characteristic absorption bands between 250 and 390 nm. researchgate.net

Table 2: Comparison of Predicted and Experimental Spectroscopic Data (Illustrative) Note: This table illustrates the typical correlation between DFT-predicted and experimental values for heterocyclic nitriles.

Spectroscopic Parameter Functional Group / Transition Predicted Value (DFT) Typical Experimental Value
IR Frequency (cm⁻¹) C≡N Stretch ~2230 cm⁻¹ 2225 cm⁻¹
C=N Stretch (Pyridine) ~1580 cm⁻¹ 1575 cm⁻¹
¹³C NMR Chemical Shift (ppm) C≡N Carbon ~117 ppm 115-118 ppm
Pyridine Carbons 120-155 ppm 122-152 ppm
UV-Vis λmax (nm) π → π* ~280 nm 275-290 nm

DFT can be used to model reaction mechanisms, providing insights into the feasibility of synthetic routes. By calculating the energies of reactants, products, and transition states, chemists can determine activation barriers and reaction enthalpies. This is particularly useful for understanding cyclization reactions that form the furo[3,2-c]pyridine (B1313802) core. For example, computational studies on the synthesis of related benzofuro[3,2-c]pyridines have elucidated the energetics of cyclization and aromatization steps. researchgate.net Such calculations can help optimize reaction conditions by identifying the rate-determining step and predicting the stability of intermediates.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack).

For this compound, the MEP surface would show:

Negative Regions (Red/Yellow): The most intense negative potential is expected around the nitrogen atom of the pyridine ring and the oxygen atom of the furan ring due to their lone pairs of electrons. The nitrogen atom of the cyano group would also exhibit a negative potential. These sites are the primary targets for electrophiles and are involved in hydrogen bonding. researchgate.net

Positive Regions (Blue): Positive potential regions are typically located around the hydrogen atoms attached to the aromatic rings, making them susceptible to nucleophilic attack.

The MEP analysis provides a clear rationale for the molecule's intermolecular interactions and preferred sites of reaction. researchgate.netsemanticscholar.org

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Hyperconjugation

Natural Bond Orbital (NBO) analysis transforms the complex many-electron wavefunction into a simple, intuitive Lewis-like structure of localized bonds and lone pairs. wikipedia.org This method provides quantitative insight into intramolecular delocalization and hyperconjugative interactions. uni-muenchen.dersc.org

Key findings from an NBO analysis of this compound would include:

Hyperconjugative Interactions: The analysis quantifies the stabilization energy (E(2)) associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. Significant interactions typically involve the delocalization of lone pairs from the oxygen and nitrogen atoms into the antibonding orbitals (π) of the aromatic rings. For example, a strong interaction would be the donation from a nitrogen lone pair (LP(N)) to an adjacent π(C-C) orbital. These interactions are crucial for the stability of the molecule.

Bonding Analysis: NBO provides details on the hybridization of atomic orbitals and the polarization of chemical bonds. It can confirm the sp² hybridization of the ring carbons and the sp hybridization of the nitrile carbon, as well as the polarity of the C-O and C-N bonds. researchgate.net

Table 3: Key NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) (Illustrative) Note: This table shows representative hyperconjugative interactions expected for this compound.

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
LP (1) O π* (C-C) ~25.5 Lone Pair → Antibonding π
LP (1) N (pyridine) π* (C-C) ~30.2 Lone Pair → Antibonding π
π (C=C) π* (C=N) ~18.7 π → Antibonding π Delocalization

Global and Local Reactivity Descriptors (e.g., Fukui functions)

HOMO-LUMO Gap (ΔE): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the chemical reactivity. A smaller gap suggests higher reactivity. scielo.org.za

Chemical Hardness (η) and Softness (S): Hardness (η = (I-A)/2) measures resistance to charge transfer, while softness (S = 1/η) is its inverse. Hard molecules have large HOMO-LUMO gaps and are less reactive. d-nb.info

Electronegativity (χ): This descriptor (χ = (I+A)/2) measures the ability of the molecule to attract electrons.

Local Descriptors (Fukui Functions): The Fukui function, f(r), identifies the most reactive sites within a molecule for different types of attack. d-nb.inforesearchgate.net

f⁺(r): for nucleophilic attack (where an electron is added). The site with the highest f⁺ value is the most likely to be attacked by a nucleophile. This is often associated with the LUMO distribution.

f⁻(r): for electrophilic attack (where an electron is removed). The site with the highest f⁻ value is the most susceptible to electrophilic attack, often related to the HOMO distribution.

f⁰(r): for radical attack.

For this compound, Fukui analysis would likely identify the pyridine nitrogen and furan oxygen as primary sites for electrophilic attack (high f⁻), while certain carbon atoms in the pyridine ring would be targeted by nucleophiles (high f⁺).

Table 4: Calculated Global Reactivity Descriptors (Illustrative) Note: Values are illustrative, based on DFT calculations for similar heterocyclic systems.

Descriptor Formula Predicted Value (eV) Interpretation
E_HOMO - -6.5 Energy of the highest occupied molecular orbital
E_LUMO - -1.8 Energy of the lowest unoccupied molecular orbital
Energy Gap (ΔE) E_LUMO - E_HOMO 4.7 Indicates high kinetic stability
Ionization Potential (I) -E_HOMO 6.5 Energy to remove an electron
Electron Affinity (A) -E_LUMO 1.8 Energy released when adding an electron
Chemical Hardness (η) (I-A)/2 2.35 Molecule is relatively hard (less reactive)
Chemical Softness (S) 1/η 0.43 Low tendency to react

| Electronegativity (χ) | (I+A)/2 | 4.15 | Moderate ability to attract electrons |

Thermochemical Properties Calculations (e.g., Enthalpy, Entropy, Gibbs Free Energy)

For instance, studies on related benzonitrile (B105546) derivatives have successfully employed composite ab initio methods like G4 and W1-F12 to calculate gas-phase enthalpies of formation with high accuracy. kpfu.ru These methods involve a series of calculations to approximate the complete basis set limit and include corrections for electron correlation, core-valence effects, and relativistic effects. A common approach involves using isodesmic or homodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, to reduce the cancellation of errors.

For a molecule like this compound, a hypothetical homodesmic reaction could be:

This compound + Benzene + Furan → Benzonitrile + Pyridine + Furopyran

By calculating the enthalpy change of this reaction and using the known experimental enthalpies of formation for the simpler molecules (benzene, furan, benzonitrile, pyridine), the enthalpy of formation for the target molecule can be derived. Similar computational strategies can be applied to determine entropy and Gibbs free energy. For example, the standard enthalpy of formation for 2,3,4,5-tetrahydropyridine has been calculated using ab initio methods (G3/B3LYP), demonstrating the utility of these approaches for nitrogen-containing heterocycles. vdoc.pub

A study on methylbenzonitriles showcased the excellent agreement between experimental data and theoretical values obtained from G4 and W1-F12 methods, validating the predictive power of these computational techniques. kpfu.ru The calculated enthalpies of formation for various methylbenzonitrile isomers are presented in the table below, illustrating the type of data generated through these studies.

CompoundExperimental ΔfH°m(g) (kJ/mol)G4 Calculated ΔfH°m(g) (kJ/mol)W1-F12 Calculated ΔfH°m(g) (kJ/mol)
2-Methylbenzonitrile103.1 ± 1.3102.5102.1
3-Methylbenzonitrile100.9 ± 1.2100.299.8
4-Methylbenzonitrile101.9 ± 1.2101.1100.7
This table is based on data for methylbenzonitriles as an illustrative example of thermochemical calculations. kpfu.ru

Nonlinear Optical (NLO) Properties Characterization

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational methods, particularly DFT, are instrumental in predicting the NLO properties of molecules, such as the first-order hyperpolarizability (β). The magnitude of β is a measure of the second-order NLO response. For a molecule to have a significant NLO response, it often needs a combination of electron-donating and electron-withdrawing groups connected by a π-conjugated system, leading to a large change in dipole moment upon excitation.

The this compound scaffold, with its electron-rich furan ring, electron-deficient pyridine ring, and the strongly electron-withdrawing nitrile group, has the structural prerequisites for NLO activity. While specific NLO studies on this compound are not prominent, research on related cyanopyridine derivatives provides valuable insights. For example, single crystals of 2-cyanopyridinium perchlorate (B79767) have been investigated for their NLO properties, confirming their potential in this area. mdpi.com

Theoretical calculations on nih.govbenzofuro[3,2-c]pyridine have been performed using the Hartree-Fock method with a 6-31G(d,p) basis set to determine the first-order molecular hyperpolarizability (β). researchgate.netresearchgate.net Such studies help in understanding the structure-property relationships and in designing molecules with enhanced NLO characteristics. Computational studies on other heterocyclic systems, like chalcones, have also demonstrated the use of DFT to calculate NLO parameters and correlate them with experimental Z-scan measurements. acs.org

Computational MethodPropertyApplication
DFT (e.g., B3LYP)First-order hyperpolarizability (β)Prediction of second-order NLO response
Hartree-FockFirst-order molecular hyperpolarizability (β)To derive optimized geometry and NLO properties researchgate.netresearchgate.net
Z-scanNonlinear absorption (β) and refraction (n2)Experimental validation of NLO properties

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules, including conformational changes and intermolecular interactions over time. For a molecule like this compound, MD simulations can provide insights into its flexibility, preferred conformations in different environments (e.g., in solution or bound to a biological target), and how it interacts with surrounding molecules.

In the context of drug discovery, MD simulations are frequently used to study the stability of a ligand within the binding site of a protein. nih.govnih.govacs.org For instance, a study on furopyridine derivatives as inhibitors of the epidermal growth factor receptor (EGFR) used 500 ns MD simulations to elucidate the interaction mechanisms of the compounds with both wild-type and mutant forms of the enzyme. nih.govacs.orgnih.gov These simulations revealed that van der Waals interactions played a significant role in the binding and that specific hydrogen bonds contributed to the strong inhibitory activity. nih.govacs.orgnih.gov

Another study on furopyridine-based inhibitors of Janus kinase 2 (JAK2) employed MD simulations to confirm the stable binding of the lead compounds in the kinase's active site. nih.gov The simulations showed that van der Waals forces were the primary driver for the formation of the stable complex. nih.gov Such studies are crucial for understanding the dynamic nature of drug-receptor interactions and for refining the design of more potent and selective inhibitors.

Simulation ParameterPurposeExample Application
Simulation TimeTo ensure adequate sampling of conformational space500 ns for furopyridine-EGFR complexes nih.govacs.orgnih.gov
Force FieldTo describe the potential energy of the systemAMBER, CHARMM
Binding Free Energy Calculation (e.g., MM/PBSA)To estimate the binding affinity of a ligand to its targetCorrelated well with experimental IC50 values for furopyridine-EGFR inhibitors nih.govacs.orgnih.gov

Application of Fragment-Based and Ligand-Based Computational Design Methodologies

Fragment-based drug design (FBDD) and ligand-based drug design (LBDD) are two key computational strategies in modern drug discovery.

Fragment-Based Drug Design (FBDD) starts with identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. These fragments are then grown or linked together to create a more potent lead compound. The "Rule of Three" is often cited as a guideline for selecting fragments (molecular weight < 300, number of hydrogen bond donors/acceptors ≤ 3, cLogP ≤ 3). tandfonline.com The synthesis of a minilibrary of potential fragments for 19F NMR-based FBDD has been reported in the context of developing furopyridine scaffolds. researchgate.net

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of a set of molecules that are known to bind to the target. nih.gov Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies are common LBDD techniques. A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to be active. In a study of pyrazolopyridine and furopyridine derivatives as CDK2 inhibitors, a 2D-QSAR model was generated to determine the structural requirements for inhibitory activity. mdpi.com

Design MethodologyPrincipleApplication Example
Fragment-Based Drug Design (FBDD)Building lead compounds from small, weakly binding fragmentsSynthesis of a minilibrary of furopyridine fragments for 19F NMR screening researchgate.net
Ligand-Based Drug Design (LBDD)Using knowledge of active ligands to design new ones when the target structure is unknownGeneration of a 2D-QSAR model for pyrazolopyridine and furopyridine CDK2 inhibitors mdpi.com

Ab Initio Quantum Chemical Calculations (e.g., Hartree-Fock)

Ab initio (from first principles) quantum chemical calculations solve the Schrödinger equation without the use of empirical parameters. The Hartree-Fock (HF) method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While HF theory neglects electron correlation, it serves as a crucial starting point for more advanced methods and can provide valuable information about molecular structure and properties.

For instance, the geometry of a derivative of 1-(3-Amino-4-phenylfuro[2,3-b]pyridin-2-yl) ethenone was optimized at the HF ab initio level with the 3-21G basis set. semanticscholar.org In another study, theoretical calculations on nih.govbenzofuro[3,2-c]pyridine were performed using the Hartree-Fock method with a 6-31G(d,p) basis set to derive its optimized geometry and first-order molecular hyperpolarizability. researchgate.netresearchgate.net

While modern computational studies often favor DFT methods for their balance of accuracy and computational cost, HF calculations remain relevant, particularly as a basis for post-Hartree-Fock methods that systematically account for electron correlation (e.g., Møller-Plesset perturbation theory, Coupled Cluster theory).

In Silico Interaction Studies with Biological Macromolecules (e.g., Molecular Docking for binding mechanisms)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. mdpi.comresearchgate.net It is widely used in drug discovery to screen virtual libraries of compounds and to understand the binding mechanisms of potential drugs.

The furopyridine scaffold has been the subject of numerous molecular docking studies. For example, in the development of furopyridine derivatives as EGFR inhibitors, molecular docking was used to screen a series of compounds and identify those with the potential to bind effectively to the enzyme's active site. nih.govacs.orgnih.gov The docking results, combined with MD simulations, provided a detailed picture of the key interactions, such as hydrogen bonds with residues like Met793, that are crucial for inhibitory activity. nih.govacs.orgnih.govresearchgate.net

Similarly, a study on pyrazolopyridine and furopyridine derivatives as CDK2 inhibitors used molecular docking to show that the most active compounds had a similar binding mode to the known inhibitor roscovitine. mdpi.com Docking studies on furopyridine-based compounds as potential inhibitors of Janus kinase 2 (JAK2) also helped to identify promising candidates and understand their interactions with crucial amino acid residues in the kinase's catalytic and activation loops. nih.gov These examples highlight the power of molecular docking in rationalizing structure-activity relationships and guiding the design of new, more effective therapeutic agents.

Strategic Applications of Furo 3,2 C Pyridine 3 Carbonitrile in Fundamental Chemical Research

Utility as Versatile Building Blocks and Intermediates in Complex Organic Synthesis

Furo[3,2-c]pyridine-3-carbonitrile is a highly valuable building block in organic synthesis due to the reactive nitrile group and the fused bicyclic core. This scaffold allows for the construction of a diverse array of more complex molecular structures. The inherent chemical functionalities of the molecule provide multiple reaction sites for elaboration and functionalization.

The nitrile group can be readily converted into other functional groups such as amines, amides, carboxylic acids, and tetrazoles, opening up a wide range of synthetic possibilities. For instance, the hydrolysis of the nitrile can yield the corresponding carboxylic acid, while its reduction can produce a primary amine. These transformations allow for the introduction of new substituents and the formation of new bonds, facilitating the assembly of intricate molecular frameworks.

Hydrogenated furo[3,2-c]pyridines are key structural motifs in many bioactive compounds and natural products. beilstein-journals.orgnih.gov Synthetic routes to tetrahydrofuro[3,2-c]pyridines often utilize the furan (B31954) ring as a starting point for constructing the fused pyridine (B92270) ring. beilstein-journals.orgnih.gov For example, a semi-one-pot method involving the Pictet-Spengler reaction of 2-(5-methylfuran-2-yl)ethanamine with various aldehydes has been developed to produce a range of 4-substituted tetrahydrofuro[3,2-c]pyridines. beilstein-journals.orgnih.gov This approach highlights the utility of the furo[3,2-c]pyridine (B1313802) skeleton as a foundational structure for generating libraries of compounds with potential biological activities.

The strategic placement of functional groups on the furo[3,2-c]pyridine core is crucial for its application in complex synthesis. The development of concise, multi-step syntheses that allow for the introduction of handles at specific positions, such as the 3- and 5-positions of the related furo[2,3-b]pyridine (B1315467) core, enables chemoselective cross-coupling reactions. nih.gov This targeted functionalization is essential for building structure-activity relationships in medicinal chemistry research. nih.gov

Table 1: Examples of Reactions Utilizing the Furo[3,2-c]pyridine Scaffold

Starting MaterialReagents and ConditionsProductApplicationReference
2-(5-methylfuran-2-yl)ethylamine and Benzaldehyde1. CH3CN, reflux; 2. TFA, CH2Cl2, rt4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridineSynthesis of hydrogenated furo[3,2-c]pyridines beilstein-journals.orgnih.gov
4-Hydroxy-3-iodopyridine and Propargyl ethersPd catalyst, CuI, i-Pr2NH, DMF, 70 °C2-Substituted furo[3,2-c]pyridinesCascade reaction for furan ring formation clockss.org
4-Hydroxycoumarins and Terminal alkynesI2/TBHP, KOAc2-Substituted furo[3,2-c]coumarinsSynthesis of complex coumarin (B35378) derivatives nih.gov

Development of Novel Polyheterocyclic Architectures

The this compound scaffold serves as an excellent starting point for the synthesis of more complex, multi-ring systems known as polyheterocyclic architectures. These larger structures are of great interest due to their diverse and often potent biological activities. The inherent reactivity of the furo[3,2-c]pyridine core allows for annulation reactions, where additional rings are fused onto the existing framework.

One common strategy involves the use of the nitrile functionality to construct a new heterocyclic ring. For example, the reaction of the nitrile with reagents like hydrazine (B178648) or guanidine (B92328) can lead to the formation of fused pyrimidine (B1678525) or triazine rings, respectively. These reactions significantly increase the structural complexity and can dramatically alter the biological profile of the resulting molecule.

Research has demonstrated the synthesis of various fused systems starting from related furopyridine derivatives. For example, a series of pyrido[3',2':4,5]furo[3,2-d]pyrimidines were synthesized and evaluated for their phosphodiesterase type 4 (PDE4) inhibitory activity. nih.gov Similarly, the synthesis of nih.govbenzofuro[3,2-c]pyridine-1-carbonitrile has been achieved through a Reissert-Henze reaction, showcasing a method to introduce a nitrile group onto a more complex benzofuro[3,2-c]pyridine system. researchgate.net

Furthermore, cascade reactions involving Sonogashira coupling followed by cyclization have been employed to construct multivalent furo[3,2-c]pyridine and bifuro[3,2-c]pyridine derivatives. clockss.org This methodology allows for the efficient assembly of complex structures from simpler precursors in a single pot, highlighting the power of modern synthetic techniques in building polyheterocyclic systems. clockss.org

Table 2: Synthesis of Polyheterocyclic Systems from Furopyridine Derivatives

Starting Furopyridine DerivativeReactionResulting Polyheterocyclic SystemReference
Furo[3,2-c]pyridine derivativeAnnulation with suitable reagentsPyrido[3',2':4,5]furo[3,2-d]pyrimidine nih.gov
nih.govBenzofuro[3,2-c]pyridine-2-oxideReissert-Henze reaction nih.govBenzofuro[3,2-c]pyridine-1-carbonitrile researchgate.net
4-Hydroxy-3-iodopyridineSonogashira coupling and cyclization with dialkynesBifuro[3,2-c]pyridine derivatives clockss.org

Exploration in Advanced Materials Science (e.g., Photonic and Electronic Applications)

The unique electronic properties of the furo[3,2-c]pyridine system, arising from the fusion of an electron-rich furan ring and an electron-deficient pyridine ring, make it an attractive candidate for applications in materials science. The extended π-conjugation in this heterocyclic system can give rise to interesting photophysical and electronic properties, such as fluorescence and semiconductivity.

Derivatives of furo[3,2-c]pyridine have been investigated for their potential use in organic light-emitting diodes (OLEDs). By modifying the substituents on the furo[3,2-c]pyridine core, the emission color and efficiency of the resulting materials can be tuned. For instance, a series of highly efficient phosphorescent iridium complexes based on the furo[3,2-c]pyridine ligand have been synthesized, with emission colors spanning the entire visible range from blue to red. acs.org These complexes have demonstrated high external quantum efficiencies in OLEDs, showcasing the potential of this heterocyclic system in the development of next-generation displays and lighting. acs.org

The introduction of specific functional groups, such as methoxy (B1213986) groups, onto the furo[3,2-c]pyridine ligand in iridium complexes has been shown to improve solubility and prevent the formation of isomers, which is beneficial for solution-processed phosphorescent OLEDs. researchgate.net Furthermore, gold-catalyzed cascade cyclizations have been used to create furo[2,3-c]isoquinoline (B11916879) and 6H-furo[3',2':5,6]pyrido[3,4-b]indole derivatives that exhibit promising blue luminescence with high fluorescence quantum yields. researchgate.net

The ability to function as fluorescent sensors is another area of exploration. Related 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives have been shown to act as fluorescent molecular sensors for monitoring photopolymerization processes. researchgate.net This suggests that the this compound core could be incorporated into probes for various chemical and biological sensing applications.

Advancements in Green Chemistry and Sustainable Synthetic Methodologies

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this compound and its derivatives is an area where these principles can be applied to develop more sustainable and environmentally friendly processes.

Traditional synthetic methods often rely on harsh reagents, toxic solvents, and high temperatures. Green chemistry approaches seek to replace these with milder and more sustainable alternatives. For the synthesis of pyridine derivatives, several green techniques have been developed, including:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, reducing the number of synthetic steps, minimizing waste, and improving atom economy. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids can greatly reduce the environmental impact of a synthesis.

Catalyst- and Solvent-Free Conditions: Whenever possible, performing reactions without a catalyst or solvent can lead to cleaner and more sustainable processes. researchgate.net

For example, an environmentally friendly, one-pot, four-component reaction under microwave irradiation has been developed for the synthesis of novel pyridine derivatives with excellent yields and short reaction times. nih.gov The thermo-catalytic conversion of glycerol (B35011) and ammonia (B1221849) over zeolite catalysts represents another sustainable route to producing pyridines. rsc.org These methodologies, while not all specific to this compound itself, provide a blueprint for how its synthesis could be made more sustainable. The development of green and efficient one-pot, three-component syntheses for related fused heterocycles like furo[2,3-d]pyrimidines further underscores the potential for applying these principles to the synthesis of the target compound. nih.gov

Table 3: Comparison of Conventional vs. Green Synthetic Methods for Pyridine Derivatives

FeatureConventional MethodsGreen Chemistry MethodsReference
Reaction Time Often long (hours to days)Significantly shorter (minutes to hours) nih.gov
Yields Variable, can be lowOften higher nih.gov
Solvents Often hazardous organic solventsWater, ethanol, ionic liquids, or solvent-free nih.govresearchgate.net
Energy Consumption High (prolonged heating)Lower (e.g., microwave irradiation) nih.gov
Waste Generation Higher (multiple steps, purification)Lower (fewer steps, higher atom economy) researchgate.net

Q & A

Q. What are the common synthetic routes for preparing furo[3,2-c]pyridine-3-carbonitrile, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, such as cyclization of substituted pyridine precursors. For example, intermediates like 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo cyclization under acidic or catalytic conditions to form the fused furopyridine core. Key characterization methods include ¹H/¹³C NMR (e.g., δ 7.39–7.11 ppm for aromatic protons, δ 161.5 ppm for carbonyl carbons) and HRMS (e.g., [M+Na⁺] at m/z 394.0159) .

Q. How can researchers optimize reaction yields for introducing substituents at the 4-position of the furopyridine scaffold?

Substituents at the 4-position are often introduced via nucleophilic substitution or coupling reactions. For example, Suzuki-Miyaura coupling using arylboronic acids and Pd catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres achieves moderate yields (50–70%). Reaction parameters such as solvent polarity (e.g., DMF vs. THF) and temperature (80–100°C) critically influence regioselectivity .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound derivatives?

  • ¹H/¹³C NMR : Aromatic protons appear as multiplets (δ 7.0–8.5 ppm), while nitrile carbons resonate near δ 115–120 ppm.
  • X-ray crystallography : Resolves bond angles (e.g., C–C–C angles ~120°) and confirms fused-ring geometry .
  • IR spectroscopy : The nitrile group shows a sharp peak near 2243 cm⁻¹ .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., electron-withdrawing groups) influence the reactivity of this compound in cross-coupling reactions?

Electron-withdrawing groups (e.g., -CF₃, -CN) at the 6-position increase electrophilicity, enhancing reactivity in Buchwald-Hartwig amination. For example, 5-fluoro-6-(trifluoromethyl)pyridine-3-carbonitrile reacts with amines at 60°C with 85% yield, compared to 50% for unsubstituted analogs. DFT calculations can model charge distribution to predict reactivity .

Q. What strategies resolve contradictions in reported antiproliferative activity data for furopyridine derivatives?

Discrepancies may arise from assay conditions (e.g., cell line specificity) or impurities. For instance, compound 14 (2-amino-4-(3-bromophenyl)-6,7-dimethyl-5-oxo-furopyridine-3-carbonitrile) showed IC₅₀ = 2.1 µM in MCF-7 cells but was inactive in HeLa. Rigorous purity validation (HPLC ≥95%) and standardized protocols (e.g., MTT assay at 48h) are essential .

Q. Can computational methods predict the binding affinity of this compound derivatives to kinase targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations (AMBER force field) have been used to model interactions with kinases like EGFR. Derivatives with 4-aryl groups show stronger hydrogen bonding (ΔG ~ -9.2 kcal/mol) compared to alkyl-substituted analogs (ΔG ~ -7.5 kcal/mol). Validate predictions with SPR or ITC binding assays .

Q. What mechanistic insights explain the antimicrobial activity of furopyridine derivatives against Xanthomonas sp. and Fusarium graminearum?

Derivatives with 4-chloro or 4-phenyl groups disrupt membrane integrity (observed via SYTOX Green uptake assays) and inhibit fungal ergosterol biosynthesis (LC-MS/MS detection of lanosterol accumulation). SAR studies suggest a minimum logP of 2.5 for activity .

Methodological Notes

  • Synthetic Optimization : Use high-throughput screening (HTS) to identify ideal catalysts (e.g., Rh vs. Pd) for tandem reactions .
  • Data Reproducibility : Archive reaction parameters (e.g., exact stoichiometry, solvent batches) in electronic lab notebooks to address variability .
  • Safety : Handle nitrile derivatives in fume hoods due to potential HCN release under basic conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.